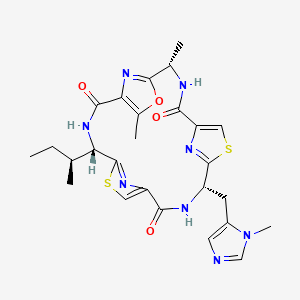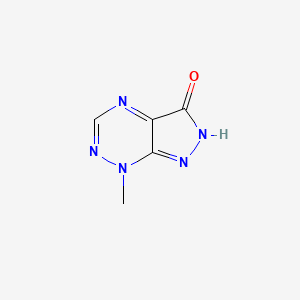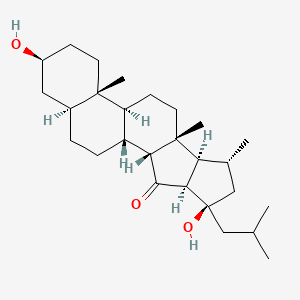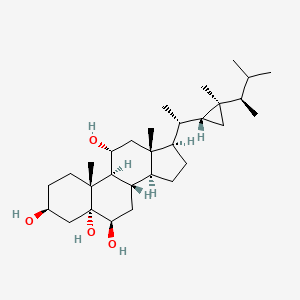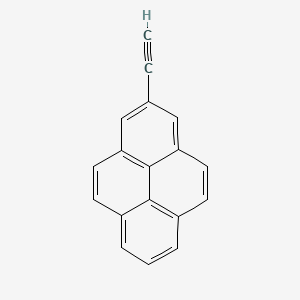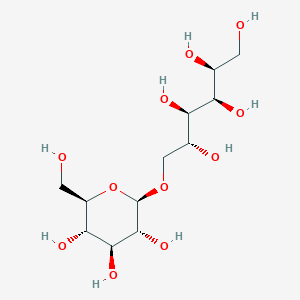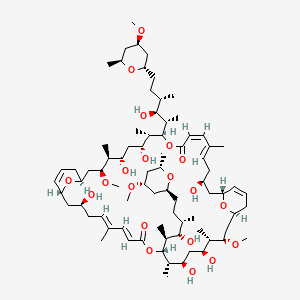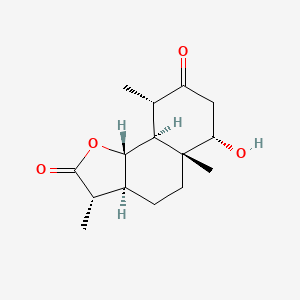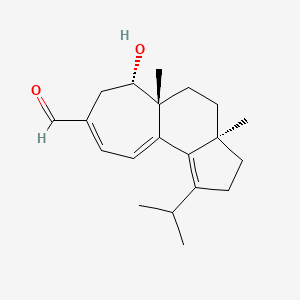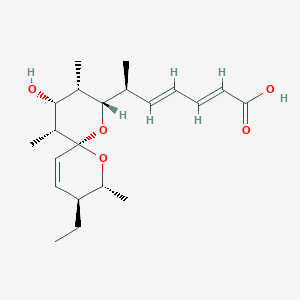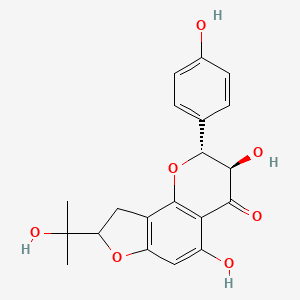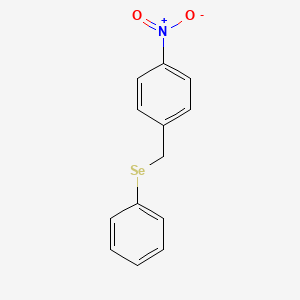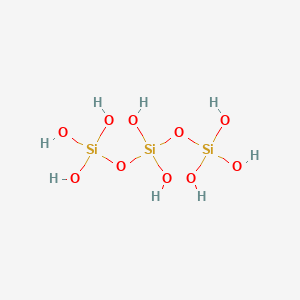
Trisiloxaneoctol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metasilicic acid is a silicon oxoacid.
Wissenschaftliche Forschungsanwendungen
Enhanced Wetting and Spreading on Surfaces : Trisiloxane surfactants, including trisiloxaneoctol derivatives, are known for their ability to enhance the wetting and spreading of liquid drops on various surfaces. They are especially effective on hydrophobic surfaces, such as leaves, making them useful in agricultural applications like pesticide delivery (Tang, Dong, & Li, 2008). Additionally, their unique wetting properties have been studied in the context of capillary phenomena (Radulovic, Sefiane, & Shanahan, 2011).
Applications in Nanotechnology : Trisiloxane-based compounds have been employed in the development of triboelectric nanogenerators (TENGs). For instance, incorporating variable microcapacitors in polydimethylsiloxane (PDMS), a material related to trisiloxaneoctol, enhances the output power of TENGs (Xia et al., 2016).
Aging and Stability of Trisiloxane Solutions : The aging process of trisiloxane surfactants in water solutions may lead to a loss of their interfacial activity. Understanding this process is crucial for their practical applications, particularly when they are pre-mixed with water for extended periods (Radulovic, Sefiane, & Shanahan, 2010).
Medical Applications : Polysiloxanylalkyl methacrylates, a category that includes trisiloxane derivatives, have been used in the development of oxygen-permeable hydrogel materials, such as those used in contact lenses. These materials offer high oxygen permeability along with improved tear strength and lower modulus, making them suitable for medical applications (Lai, 1995).
Corrosion Protection : Trisiloxane-derived compounds have been used in sol-gel coatings for metals to provide corrosion protection. These coatings have shown effective protection for metals like aluminum and copper in sodium chloride solutions (Li, Ba, & Mahmood, 2008).
Investigation of Superspreading Mechanisms : The phenomenon of superspreading, associated with trisiloxane surfactants, has been a focus of research for over two decades. This includes studying the surfactant's adsorption onto hydrophobic surfaces and its unique ability to facilitate the rapid and complete spreading of drops on such surfaces (Kumar, Maldarelli, & Couzis, 2006).
Synthesis and Characterization in Material Science : Trisiloxane surfactants have been synthesized and characterized for their unique interfacial properties. They exhibit good wetting and spreading capabilities, making them suitable for various applications including in material science (Cheng, 2008).
Eigenschaften
CAS-Nummer |
57956-13-5 |
|---|---|
Produktname |
Trisiloxaneoctol |
Molekularformel |
H8O10Si3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
dihydroxy-bis(trihydroxysilyloxy)silane |
InChI |
InChI=1S/H8O10Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H |
InChI-Schlüssel |
KJBIEXVTXANGSJ-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Kanonische SMILES |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
